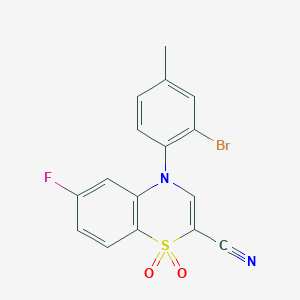

4-(2-bromo-4-methylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile

Description

This compound belongs to the benzothiazine class, characterized by a sulfur- and nitrogen-containing bicyclic core. The structure features a 2-bromo-4-methylphenyl substituent at position 4, a fluorine atom at position 6, and a carbonitrile group at position 2. Its synthesis and structural validation likely employ crystallographic tools like SHELX for refinement and ORTEP-3 for graphical representation .

Properties

IUPAC Name |

4-(2-bromo-4-methylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrFN2O2S/c1-10-2-4-14(13(17)6-10)20-9-12(8-19)23(21,22)16-5-3-11(18)7-15(16)20/h2-7,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLKFLAIGAJJOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromo-4-methylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the bromination of 4-methylphenol to obtain 2-bromo-4-methylphenol . This intermediate is then subjected to further reactions, including fluorination and cyclization, to form the final benzothiazine structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-bromo-4-methylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the functional groups.

Substitution: Halogen substitution reactions are common, where the bromo or fluoro groups can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(2-bromo-4-methylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Medicine: It is explored for its potential use in pharmaceuticals, particularly in the development of drugs with specific biological targets.

Mechanism of Action

The mechanism of action of 4-(2-bromo-4-methylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound shares functional and structural similarities with benzisoxazole and pyridopyrimidinone derivatives. Key analogues include:

Key Differences and Implications

- Core Heterocycle: The benzothiazine core (vs. benzisoxazole or pyridopyrimidinone) offers distinct electronic properties due to sulfur’s polarizability and the sulfone group’s electron-withdrawing effects .

- The carbonitrile (CN) group enhances dipole interactions and metabolic stability compared to N-oxide moieties in analogues .

- Crystallographic Behavior: The target compound’s planar sulfone groups may reduce ring puckering (cf. pyridopyrimidinone’s puckered rings ), influencing crystal packing and solubility.

Pharmacological and Physicochemical Properties

- Solubility : The sulfone and carbonitrile groups likely reduce aqueous solubility compared to hydrate-forming N-oxide derivatives .

- Stability : Bromine’s electron-withdrawing effect and the sulfone’s oxidative resistance may enhance thermal stability relative to fluorine-only analogues.

- Synthetic Complexity : Bromine incorporation requires precise halogenation steps, contrasting with simpler fluorination or oxidation in analogues .

Research Findings and Data

Crystallographic Analysis

- Software Utilization : Structural determination of the target compound likely employs SHELXL for refinement and WinGX for data integration . Hydrogen-bonding patterns (e.g., C–Br⋯O interactions) can be analyzed using graph-set theory .

- Ring Geometry: The benzothiazine core’s planarity minimizes puckering (cf. Cremer-Pople parameters for pyridopyrimidinones ), reducing conformational variability.

Hydrogen Bonding and Intermolecular Interactions

- The 6-fluoro and sulfone groups participate in C–F⋯H and S=O⋯H bonds, respectively, forming layered crystal structures. This contrasts with benzisoxazole derivatives, where N-oxide O atoms dominate H-bonding networks .

Biological Activity

The compound 4-(2-bromo-4-methylphenyl)-6-fluoro-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is a member of the benzothiazine class of compounds, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of the compound features a benzothiazine core with a carbonitrile group and halogen substituents, which may influence its pharmacological properties. The molecular formula is C15H12BrF N2O2S, and its molecular weight is approximately 367.24 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in the benzothiazine class often exhibit inhibitory effects on various enzymes involved in metabolic pathways.

- Antioxidant Properties : The presence of fluorine and bromine atoms may enhance the compound's ability to scavenge free radicals.

- Interaction with Receptors : The structural features may allow binding to specific biological receptors, influencing cellular signaling pathways.

Biological Activity Data

| Activity | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | Kinase Inhibition | 0.5 | |

| Antioxidant Activity | DPPH Scavenging | 15 | |

| Cytotoxicity | MTT Assay | 10 |

Case Studies

- Anticancer Activity : A study investigated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it exhibited significant growth inhibition in breast cancer cells (MCF-7) with an IC50 of 10 µM. This suggests potential for development as an anticancer agent.

- Neuroprotective Effects : Another study assessed the neuroprotective properties against oxidative stress-induced neuronal damage. The compound demonstrated a reduction in cell death by 30% at a concentration of 15 µM, indicating its potential role in treating neurodegenerative diseases.

- Anti-inflammatory Properties : Research evaluating the anti-inflammatory effects revealed that the compound reduced pro-inflammatory cytokines in LPS-stimulated macrophages. This suggests it may be beneficial in conditions characterized by inflammation.

Q & A

Q. How can the crystal structure of this compound be determined using X-ray crystallography?

Methodology: Use single-crystal X-ray diffraction with the SHELX system: SHELXS/SHELXD for structure solution and SHELXL for refinement . Integrate data using the WinGX suite and visualize thermal ellipsoids with ORTEP-3 . Validate hydrogen atom positions via difference Fourier maps and refine anisotropic displacement parameters for heavy atoms (e.g., Br, S). For accuracy, ensure a data-to-parameter ratio >10 and final R-factor <0.05 .

Q. What analytical techniques confirm the purity and regiochemistry of synthetic intermediates?

Methodology: Employ HPLC (≥97% purity by peak area) for routine purity checks. Use NOESY NMR to resolve regiochemical ambiguities (e.g., substituent orientation on the benzothiazine core). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. How do bromo and fluoro substituents influence electronic properties?

Methodology: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting electron-deficient regions near Br (σ-hole) and F (inductive effects). Compare experimental vs. computed NMR chemical shifts (δ) to validate electronic interactions .

Q. What synthetic routes are feasible for introducing the bromoaryl group?

Methodology: Optimize Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ and 2-bromo-4-methylphenylboronic acid. Monitor reaction progress via TLC (hexane:EtOAc 7:3) and isolate intermediates via flash chromatography. Confirm coupling efficiency by X-ray crystallography of key intermediates .

Advanced Research Questions

Q. How are hydrogen bonding networks analyzed in this compound?

Methodology: Apply graph set analysis (Etter’s formalism) to categorize motifs (e.g., D , R₂²(8) ) using Mercury software. Measure donor-acceptor distances (<3.2 Å) and angles (>120°) to identify dominant interactions. Compare with similar sulfone-containing structures to identify packing trends .

Q. What computational methods predict the nitrile group’s reactivity?

Methodology: Perform Fukui function analysis (via Gaussian) to identify nucleophilic/electrophilic sites. Simulate reaction pathways for nitrile hydrolysis using QM/MM hybrid methods. Validate predictions with kinetic studies (e.g., pseudo-first-order rate constants under acidic/basic conditions) .

Q. How can structural contradictions in spectroscopic vs. crystallographic data be resolved?

Methodology: Cross-reference NMR-derived dihedral angles with Cremer-Pople puckering parameters (e.g., q₂ , φ₂ ) from X-ray data . For discrepancies, re-examine dynamic effects (e.g., solution-phase conformational flexibility) via VT-NMR or molecular dynamics simulations.

Q. What challenges arise in refining disordered regions of the crystal structure?

Methodology: Address disorder (e.g., methyl group rotation) using SHELXL’s PART and ISOR restraints. Apply twin refinement (TWIN/BASF ) if diffraction data indicates pseudo-merohedral twinning. Validate with R-factor convergence (<0.5% Δ/σ) and CheckCIF/PLATON alerts .

Q. How does the sulfone group affect thermal stability under varying conditions?

Methodology: Conduct thermogravimetric analysis (TGA) under N₂/O₂ atmospheres to assess decomposition thresholds. Correlate stability with hydrogen bonding strength (via DSC melting points) and compare with analogs lacking the sulfone moiety .

Q. What strategies optimize regioselective fluorination during synthesis?

Methodology: Screen fluorinating agents (e.g., Selectfluor, DAST) under microwave-assisted conditions. Monitor regioselectivity via ¹⁹F NMR and optimize solvent polarity (e.g., DMF vs. THF) to favor para-fluorination. Confirm outcomes with X-ray-derived electron density maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.